2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide” is a synthetic compound . It has a molecular formula of C16H13F2N3O3S2 . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A potent synthetic compound 2- (3-benzoyl-4-hydroxy-1,1-dioxido-2 H -benzo [ e ] [1,2]thiadiazin-2-yl)-1- (2-bromophenyl) acetamide (FA2) was checked against diabetes and screened via enzyme inhibition assays, enzyme kinetics against alpha-glucosidase and alpha-amylase .Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, a selective Src substrate binding site inhibitor, suggests the potential of similar structures for cancer therapy. These derivatives have shown promise in inhibiting Src kinase activities and cell proliferation in various cancer cell lines, indicating the potential application of related compounds in oncological research (Asal Fallah-Tafti et al., 2011).
Antimycobacterial Activity
Fluorinated benzothiazolo imidazole compounds have been synthesized and evaluated for their antimicrobial activity. This research signifies the compound's potential in developing treatments against microbial infections, highlighting the broader applicability of similar chemical structures in antimicrobial drug discovery (B. Sathe et al., 2011).
Antioxidant and Anti-inflammatory Properties
Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. These findings suggest that compounds with a similar backbone could be explored for their potential in treating inflammatory diseases and oxidative stress-related conditions (Satish Koppireddi et al., 2013).
properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O5S2/c16-9-1-6-12-13(7-9)27(24,25)19-15(18-12)26-8-14(21)17-10-2-4-11(5-3-10)20(22)23/h1-7H,8H2,(H,17,21)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOMQFQPRCOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide |
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